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Compound of Interest

Compound Name: Tinosporide

Cat. No.: B1196198 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Tinosporide, a furanoid diterpene lactone isolated from plants of the Tinospora

genus (e.g., Tinospora cordifolia), is a subject of significant interest due to its diverse

pharmacological activities. Accurate structural elucidation and characterization are paramount

for its development as a potential therapeutic agent. This document provides detailed

application notes and experimental protocols for the characterization of Tinosporide using

three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of

organic molecules like Tinosporide. One-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the

carbon-hydrogen framework.

¹H NMR: Reveals the number of different types of protons, their chemical environment, and

spin-spin coupling interactions with neighboring protons. For Tinosporide, it is crucial for

identifying protons associated with the furan ring, lactone moieties, and methyl groups.[1]

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms and their types

(methyl, methylene, methine, quaternary). This is essential for determining the complete
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carbon skeleton.[1]

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to

piece together spin systems within the molecule.[1]

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon

and proton atoms (¹H-¹³C).[1]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is critical for connecting different

fragments of the molecule and establishing the positions of quaternary carbons and

functional groups.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is vital for determining the relative stereochemistry of the

molecule.[1]

Data Presentation: NMR Spectroscopic Data of
Tinosporide
The following table summarizes the ¹H and ¹³C NMR chemical shift data for Tinosporide,

typically recorded in deuterated chloroform (CDCl₃).[1]
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Carbon No.
¹³C Chemical Shift
(δ ppm)

¹H Chemical Shift
(δ ppm, Multiplicity,
J in Hz)

Key HMBC
Correlations (¹H to
¹³C)

1 80.2 5.23 (d, 2.6)
C-2, C-3, C-5, C-10,

C-20

2 35.1 2.03 (m), 2.88 (m) C-1, C-3, C-4, C-10

3 38.4 1.85 (m) C-1, C-2, C-4, C-5

4 135.8 - -

5 132.1 - -

6 70.1 3.97 (dd, 2.6, 4.3) C-4, C-5, C-7, C-8

7 45.2 2.03 (m), 2.88 (m) C-6, C-8, C-9

8 85.3 4.01 (m) C-6, C-7, C-9, C-17

9 48.1 2.29 (m) C-7, C-8, C-10, C-11

10 42.3 1.95 (m)
C-1, C-2, C-5, C-9, C-

20

11 33.8
2.29 (m), 2.46 (dd,

14.7, 4.1)
C-9, C-12, C-13

12 72.5 5.96 (dd, 12.2, 4.1) C-11, C-13, C-16

13 125.9 - -

14 108.2 6.69 (br s) C-13, C-15, C-16

15 144.5 7.62 (br s) C-13, C-14, C-16

16 140.3 6.65 (br s) C-12, C-13, C-15

17 173.8 - -

18 25.1 1.29 (s) C-3, C-4, C-5

19 28.3 1.48 (s) C-3, C-4, C-5

20 172.5 - -
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Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Detailed Protocol: NMR Analysis of Tinosporide
Sample Preparation:

Accurately weigh approximately 5-10 mg of purified Tinosporide.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, with 0.03% TMS as

an internal standard) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[2]

Tune and match the probe for the appropriate nucleus (¹H, ¹³C).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks for the TMS signal.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024

or more) is typically required due to the lower natural abundance of ¹³C. A spectral width of

220-250 ppm is common.

DEPT-135/90: Perform Distortionless Enhancement by Polarization Transfer experiments

to differentiate between CH, CH₂, and CH₃ signals.
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2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse

programs. Optimize acquisition parameters (e.g., number of increments, spectral widths in

F1 and F2 dimensions) based on the instrument and sample concentration.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).

Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Assign all ¹H and ¹³C signals by systematically analyzing the correlations observed in the

COSY, HSQC, and HMBC spectra.

Use NOESY data to confirm the relative stereochemistry.

Infrared (IR) Spectroscopy
Application Note
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule. When a molecule is irradiated with infrared light, its

bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a

spectrum that serves as a molecular "fingerprint." For Tinosporide, IR spectroscopy is used to

confirm the presence of key functional groups such as hydroxyls, carbonyls (from the lactone

rings), and the furan ring.[3]

Data Presentation: Characteristic IR Absorption Bands
for Tinosporide
The following table lists the expected IR absorption bands for Tinosporide and their

corresponding functional group assignments.
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Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

~3400 O-H Stretching Hydroxyl group (-OH)

~1750-1710 C=O Stretching δ-Lactone carbonyl groups

~1670 C=C Stretching α,β-Unsaturated system

~1500, ~875 C=C & C-H Bending Furan ring

~1250-1000 C-O Stretching Ether and lactone linkages

Note: Data derived from typical spectra of clerodane diterpenoids and Tinospora extracts.[3][4]

[5]

Detailed Protocol: FT-IR Analysis of Tinosporide (KBr
Pellet Method)

Sample Preparation:

Ensure the Tinosporide sample is completely dry to avoid a broad O-H band from water,

which can obscure other signals.

Grind 1-2 mg of the Tinosporide sample with ~100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Formation:

Transfer a small amount of the KBr-sample mixture into a pellet-forming die.

Spread the powder evenly.

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several

minutes to form a thin, transparent, or translucent pellet.

Data Acquisition:
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Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment first.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the major absorption bands and assign them to the corresponding functional

groups by comparing their wavenumbers to correlation charts and literature data for

similar compounds.[3][6]

Mass Spectrometry (MS)
Application Note
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is indispensable for determining the molecular weight and elemental formula of a

compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass

measurements, allowing for the unambiguous determination of the molecular formula.[7]

Tandem mass spectrometry (MS/MS) involves fragmentation of a selected parent ion, providing

valuable structural information based on the resulting fragment ions. For Tinosporide, ESI

(Electrospray Ionization) is a common soft ionization technique that allows the molecule to be

analyzed in its intact form, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Data Presentation: Mass Spectrometric Data for
Tinosporide
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Ion Type
Calculated m/z
(for C₂₀H₂₂O₆)

Observed m/z
(Example)

Fragment Ions
(MS/MS)

Inferred
Neutral Loss

[M+H]⁺ 359.1495 359.1491 341, 313, 295
H₂O, CO₂,

H₂O+CO₂

[M+Na]⁺ 381.1314 381.1309 - -

[M-H]⁻ 357.1338 357.1333 339, 313, 295
H₂O, CO₂,

H₂O+CO₂

Note: Data derived from analysis of diterpenoids from Tinospora species.[7][8] Fragmentation

patterns can include losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂),

as well as cleavages related to the furan and lactone rings.

Detailed Protocol: HPLC-ESI-MS/MS Analysis of
Tinosporide

Sample Preparation:

Prepare a stock solution of purified Tinosporide in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of ~1 mg/mL.

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the

mobile phase.

Filter the solution through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

HPLC System:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is

commonly used.

Mobile Phase: A gradient elution is typically employed, for example, starting with a high

percentage of water (with 0.1% formic acid) and increasing the percentage of

acetonitrile or methanol (with 0.1% formic acid).
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Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometer (e.g., Q-TOF or Orbitrap):

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes

to capture all relevant ions.

Scan Range: m/z 100-1000 for full scan mode.

Source Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas),

and source temperature.

MS/MS: Use data-dependent acquisition (DDA) or targeted MS/MS. For DDA, the

instrument automatically selects the most intense precursor ions from the full scan for

fragmentation. For targeted analysis, input the m/z of the expected Tinosporide
precursor ion (e.g., m/z 359.15 for [M+H]⁺).

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce

fragmentation.

Data Analysis:

Process the raw data using the instrument's software.

Extract the chromatogram for the expected m/z of Tinosporide to determine its retention

time.

From the full scan spectrum, determine the accurate mass of the molecular ion and use it

to calculate the elemental formula.

Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose

fragmentation pathways that are consistent with the structure of Tinosporide. Compare

the fragmentation pattern with literature data or databases for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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